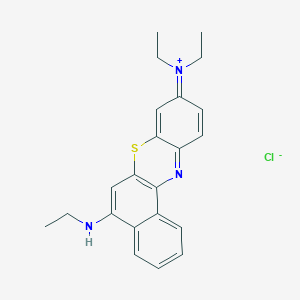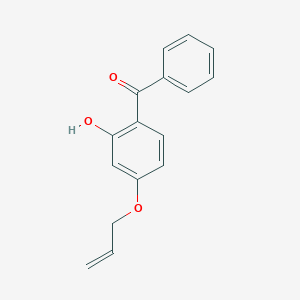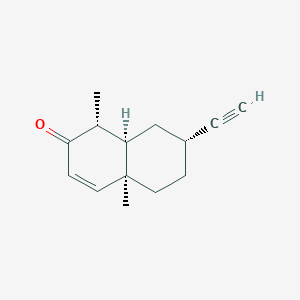
4-Acetylbiphenyl
Übersicht
Beschreibung
4-Acetylbiphenyl, also known as 4-Phenylacetophenone, is an organic compound with the molecular formula C14H12O. It is a derivative of biphenyl with an acetyl group attached to the para position of one of the phenyl rings. This compound is a white to off-white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform .
Wissenschaftliche Forschungsanwendungen
4-Acetylbiphenyl has several applications in scientific research:
Wirkmechanismus
Target of Action
4-Acetylbiphenyl (ACBP) is a biphenyl compound that can be used as a probe molecule to study the structure and function of proteins and to study the properties of lipid membranes . .
Mode of Action
It is known to be involved in the suzuki reaction, a type of coupling reaction that combines two hydrocarbon fragments with the aid of a palladium catalyst in a basic environment . This reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids, and is thus an important method of synthesizing many styrenes, alkenes, and biphenyls .
Biochemical Pathways
Given its involvement in the suzuki reaction, it can be inferred that it plays a role in the synthesis of various organic compounds, including styrenes, alkenes, and biphenyls .
Result of Action
It is known to be used as a probe molecule to study the structure and function of proteins and to study the properties of lipid membranes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki reaction, in which this compound is involved, takes place in the presence of a palladium catalyst in a basic environment . Additionally, the reaction can occur in water due to the surfactant-esque effects of tetrabutylammonium bromide .
Biochemische Analyse
Biochemical Properties
4-Acetylbiphenyl interacts with various biomolecules, including proteins and lipids, to influence their structure and function . The nature of these interactions is complex and can involve changes in the conformation of proteins and alterations in the properties of lipid membranes .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is not currently available .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Acetylbiphenyl can be synthesized through various methods, including the Friedel-Crafts acylation of biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under reflux conditions, and the product is purified by recrystallization from ethanol or acetone .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar Friedel-Crafts acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, high-purity this compound can be obtained by using specific catalysts and purification techniques to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetylbiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-biphenylcarboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group, forming 4-biphenylmethanol, using reducing agents like sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, such as the formation of Schiff bases with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 4-Biphenylcarboxylic acid.
Reduction: 4-Biphenylmethanol.
Substitution: Schiff bases.
Vergleich Mit ähnlichen Verbindungen
- 4-Biphenylcarboxylic acid
- 4-Biphenylmethanol
- 4-Phenylacetophenone
Comparison: 4-Acetylbiphenyl is unique due to its acetyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, 4-Biphenylcarboxylic acid has a carboxyl group instead of an acetyl group, making it more acidic and less reactive in nucleophilic substitution reactions. Similarly, 4-Biphenylmethanol has a hydroxyl group, which affects its solubility and reactivity in oxidation-reduction reactions .
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZZSANNLWPGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052619 | |
| Record name | 4'-Acetylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-91-1 | |
| Record name | 4-Acetylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ACETYLBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4'-Acetylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-phenylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX5XEZ9DQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-Acetylbiphenyl has the molecular formula C14H12O and a molecular weight of 196.25 g/mol.
ANone: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:
- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C): Offers detailed insights into the structure and environment of the hydrogen and carbon atoms within the molecule. [, , , , ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. []
- UV-Vis Spectroscopy: Helps understand the electronic transitions within the molecule and its interaction with light. [, ]
ANone: this compound is primarily used as a building block in organic synthesis and material science. Applications include:
- Synthesis of Schiff bases: Reacting this compound with amino acids or other amine-containing compounds yields Schiff base ligands, which can form complexes with various metals. These complexes have shown potential applications in areas like antifungal agents. [, , ]
- Preparation of nanocomposites: Organically modifying montmorillonite clay with this compound creates a material (BPNC16 clay) used in producing polystyrene, acrylonitrile butadiene styrene (ABS), and high-impact polystyrene (HIPS) nanocomposites. These nanocomposites exhibit improved thermal stability and reduced flammability. []
- Organic Light Emitting Diode (OLED) materials: Derivatives of this compound, like 2-(4'-acetylbiphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole, are used to synthesize new heterocyclic luminophores with potential applications in OLEDs due to their fluorescence properties. []
ANone: While this compound itself is not a catalyst, it plays a crucial role in developing catalytic systems.
- Palladium Nanoparticle Synthesis: A polymerization-induced phase separation (PIPS) technique utilizes this compound in a Suzuki-Miyaura cross-coupling reaction, facilitating the synthesis of palladium nanoparticles embedded within a porous polymer matrix. This system demonstrates high catalytic activity and reusability. []
ANone: Yes, computational studies have been conducted on this compound and its derivatives to understand their properties and behavior:
- Density Functional Theory (DFT) calculations: These calculations helped analyze the adsorption and diffusion of this compound on a gold surface (Au(111)), revealing the influence of weak van der Waals forces and the role of metallic adatoms in stabilizing the molecules on the surface. []
- Molecular Dynamics (MD) Simulations: MD simulations explored the supramolecular assembly of this compound on the Au(111) surface, providing insights into the structural directionality and robustness of the formed supramolecular structures. []
- INDO Molecular Orbital Method: This method was employed to study the conformation of this compound and its derivatives in both neutral and ionized states, suggesting a more planar conformation in the ionized state. []
ANone: Modifications to the this compound scaffold impact its activity and physicochemical characteristics. For example:
- Substituent Effects: Introducing electron-donating or electron-withdrawing groups at various positions on the biphenyl rings can influence the compound's reactivity, stability, and biological activity. This has been investigated in studies concerning cyanohydrin formation, borohydride reduction, and excited-state acidity constants. [, , ]
- Fluorination: Replacing hydrogen atoms with fluorine can alter the compound's lipophilicity, metabolic stability, and ability to penetrate biological membranes. This strategy has been employed in developing potential anticancer agents based on the 2-acetylaminofluorene scaffold. []
- Chain Length and Flexibility: Studies on liquid crystalline properties revealed that incorporating flexible chains (alkoxy groups) at the para position of the biphenyl unit can induce liquid crystalline behavior. The length of these chains influences the type and stability of the observed mesophases. [, ]
A: While specific stability data for this compound is limited within the provided research, its derivatives, like the organically modified BPNC16 clay, show enhanced thermal stability compared to unmodified clay. []
ANone: The provided research primarily focuses on the synthesis and applications of this compound and its derivatives. Specific information regarding its environmental impact, degradation pathways, or ecotoxicological effects is not addressed in these studies.
ANone: Several analytical methods are employed in the characterization and quantification of this compound and its derivatives. These include:
- Chromatographic techniques: Such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can be coupled with various detectors, including mass spectrometry, for separating and quantifying the compound in complex mixtures. []
- Spectroscopic techniques: Including IR, NMR, and UV-Vis spectroscopy, provide valuable information for structural elucidation, identification, and purity assessment. [, , , , , , , , ]
- Elemental analysis: This technique is used to determine the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, confirming its purity and composition. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate](/img/structure/B160162.png)




![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)

